molecular formula C19H30Br2O2 B1623005 1,4-Bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene CAS No. 287919-00-0

1,4-Bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene

Cat. No. B1623005
M. Wt: 450.2 g/mol
InChI Key: DOKSAXJBKYCNRE-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common name (if any), and structural formula.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Polymer Solar Cells

The addition of derivatives related to 1,4-Bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene, such as MDN-PCBM derived from [6,6]-phenyl-C61-butyric acid methyl ester, enhances the photovoltaic performance in polymer solar cells (PSCs). These derivatives lead to higher power conversion efficiency, open circuit voltage, and short-circuit current compared to devices with traditional electron acceptors, showcasing their potential for high-performance PSCs (Jin et al., 2016).

Polymer Synthesis

The compound and its related chemicals serve as monomers for synthesizing various polymers. For instance, its halomethyl derivatives have been compared for their efficiency in producing high yields of MEH–PPV, a conductive polymer, with higher molecular weights and narrower polydispersities (Sanford et al., 1999). These polymers find applications in light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.

Organic Light Emitting Diodes (OLED)

Research into grafting short poly(phenylene vinylene) chains onto poly(organophosphazene) using derivatives of 1,4-Bis(bromomethyl)benzene showcases the development of materials with unique optical properties suitable for OLED applications. These copolymers demonstrate fluorescence in the blue color range and are soluble in common organic solvents (Leung et al., 2002).

Molecular Electronics

Synthesizing molecules with specific electronic properties is crucial for molecular electronics. The functionalization and polymerization of compounds related to 1,4-Bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene contribute to the development of materials with desired conductive and photophysical characteristics. These materials are essential for constructing molecular wires, switches, and other components of molecular electronic devices.

Supramolecular Chemistry

The study of supramolecular interactions facilitated by brominated derivatives of 1,4-Bis(bromomethyl)benzene provides insights into the molecular packing behaviors and the formation of supramolecular structures. These interactions are critical for designing materials with tailored mechanical, optical, and electronic properties (Nestler et al., 2018).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.


properties

IUPAC Name

1,4-bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30Br2O2/c1-14(2)6-5-7-15(3)8-9-23-19-11-16(12-20)18(22-4)10-17(19)13-21/h10-11,14-15H,5-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKSAXJBKYCNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1CBr)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399883
Record name 1,4-bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene

CAS RN

287919-00-0
Record name 1,4-bis(bromomethyl)-2-(3,7-dimethyloctoxy)-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(bromomethyl)-1-methoxy-4-(3',7'-dimethyloctyloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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